Arg-pro-pro-gly-phe-ser-pro-leu acetate salt

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Arg-pro-pro-gly-phe-ser-pro-leu acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves stringent quality control measures to ensure the purity and integrity of the final product .

化学反応の分析

Types of Reactions

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

科学的研究の応用

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and modification studies.

Biology: Investigated for its role in inflammation and immune response modulation.

Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin receptors, such as pain and inflammation.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

作用機序

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt exerts its effects by antagonizing the bradykinin-1 receptor (B1R). This receptor is involved in mediating inflammatory responses. By binding to B1R, the compound inhibits the receptor’s activation, thereby reducing inflammation and pain. The molecular targets and pathways involved include the inhibition of bradykinin-induced signaling cascades, which are responsible for the production of pro-inflammatory cytokines and other mediators .

類似化合物との比較

Similar Compounds

Bradykinin: A peptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, which acts as an agonist for bradykinin receptors.

Des-Arg9-bradykinin: A peptide similar to Arg-pro-pro-gly-phe-ser-pro-leu acetate salt but with a different sequence, acting as a B1R agonist.

Uniqueness

This compound is unique due to its specific antagonistic action on B1R, making it valuable for studying the inhibition of bradykinin-mediated responses. Its ability to selectively block B1R without affecting other receptors highlights its potential as a therapeutic agent .

生物活性

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu acetate salt, commonly referred to as RPPGFSPL acetate salt, is a synthetic peptide with notable biological activities, particularly as a bradykinin antagonist. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

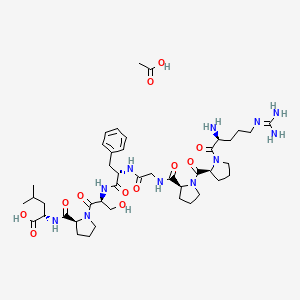

Chemical Structure and Properties

- Molecular Formula : C₄₃H₆₇N₁₁O₁₂

- Molecular Weight : Approximately 930.06 g/mol

- CAS Number : 115035-45-5

The compound consists of a sequence of amino acids that contribute to its unique properties and biological activities. Its structure allows it to interact specifically with various biological receptors, particularly the bradykinin receptors involved in inflammatory responses.

RPPGFSPL primarily acts as an antagonist to the bradykinin-1 receptor (B1R). By binding to this receptor, it inhibits the activation of signaling pathways that lead to inflammation and pain. The inhibition of bradykinin-induced signaling cascades results in reduced production of pro-inflammatory cytokines, which are critical mediators in pain and inflammatory processes.

Biological Activities

-

Bradykinin Antagonism :

- RPPGFSPL has been shown to effectively block the action of bradykinin, a peptide that plays a significant role in vasodilation and increasing vascular permeability during inflammation.

- This antagonistic action may have implications for treating conditions like chronic pain and inflammatory diseases.

- Thrombin Inhibition :

-

Modulation of Immune Responses :

- Studies have highlighted its potential in modulating immune responses, which could be beneficial in various therapeutic contexts.

Research Findings and Case Studies

Several studies have investigated the biological activity of RPPGFSPL:

-

Study on Bradykinin Receptor Interaction :

A study demonstrated that RPPGFSPL effectively inhibits bradykinin receptor activation, leading to decreased inflammatory responses in animal models. This suggests its potential utility in treating inflammatory conditions such as arthritis. -

Thrombin Inhibition Mechanisms :

Another investigation focused on the mechanisms by which RPPGFSPL inhibits thrombin activity. It was found that the peptide interferes with thrombin's ability to activate platelets, indicating its potential use in preventing thrombotic events .

Applications in Medicine

The unique properties of RPPGFSPL suggest various therapeutic applications:

- Pain Management : Due to its role as a bradykinin antagonist, it may be utilized in developing pain relief medications.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for anti-inflammatory therapies.

- Cardiovascular Health : By inhibiting thrombin activity, it may also play a role in cardiovascular health management.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Des-Arg9-Leu8-Bradykinin | C₃₅H₅₂N₁₀O₉ | Lacks specific residues compared to Arg-Pro series |

| Arg-Val-Pro-Gly-Phe-Ala | C₃₃H₄₈N₈O₉ | Different amino acid composition affecting activity |

| Arg-Gly-Asp | C₂₂H₃₃N₆O₇ | Known for cell adhesion properties |

| Arg-Tyr-Leu | C₂₂H₂₈N₆O₄ | Involved in neuropeptide signaling |

The uniqueness of RPPGFSPL lies in its specific sequence that enhances its effectiveness as a bradykinin antagonist while providing diverse biological activities not found in other similar compounds .

特性

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O10.C2H4O2/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44;1-2(3)4/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFMNOKHQZCARQ-XXZMQFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745615 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-prolyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115035-45-5 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-prolyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。